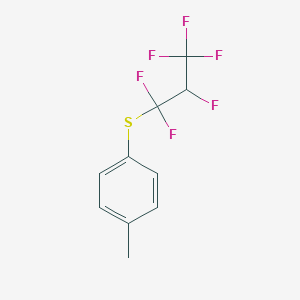

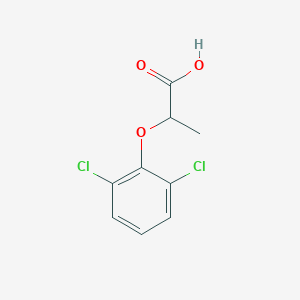

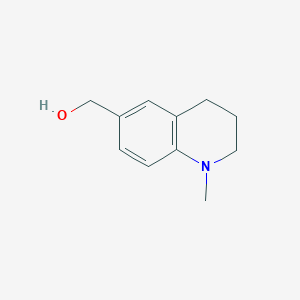

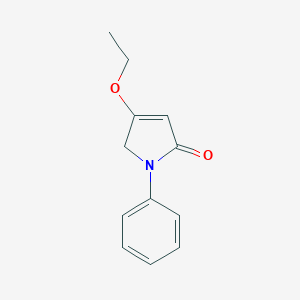

(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is a derivative of the tetrahydroquinoline family, which is a class of compounds known for their diverse pharmacological activities. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and properties of closely related tetrahydroquinoline derivatives.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. Paper describes an acid-catalyzed [4+2] cycloaddition between enamines and benzylideneanilines, resulting in the formation of 1,2,3,4-tetrahydroquinoline derivatives. This process utilizes acetic acid or methanol with a catalytic amount of p-toluenesulfonic acid to yield the desired products. Similarly, paper presents an eco-friendly method for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, which, while not the same, share a similar heterocyclic structure. The method employs 2-methyl tetrahydrofuran (2-MeTHF) as a solvent and methanol in the presence of potassium carbonate as a catalyst.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be complex and diverse. In paper , X-ray crystallography confirmed the structure of an intermediate compound, 2-amino-N-(2-substituted-ethyl)benzamide, which is related to the tetrahydroquinoline structure. The crystal was monoclinic with specific cell dimensions and a volume, indicating a well-defined molecular geometry.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can participate in various chemical reactions due to their reactive sites. The [4+2] cycloaddition described in paper is a key reaction that allows for the construction of the tetrahydroquinoline core. This reaction is versatile and can yield considerable amounts of the desired product under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. While the papers provided do not detail the properties of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol specifically, they do suggest that these compounds are likely to have distinct NMR characteristics, as indicated by the NMR analysis in paper . Additionally, the use of eco-friendly solvents and catalysts in their synthesis, as mentioned in paper , can also impact their solubility and environmental compatibility.

Scientific Research Applications

Therapeutic Applications

Neuroprotection and CNS Disorders : Tetrahydroisoquinoline (THIQ) derivatives, including compounds structurally related to "(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol," have been studied for their neuroprotective properties. These compounds have shown potential in preventing Parkinsonism and have been investigated for their neuroprotective, antiaddictive, and antidepressant-like activities in various animal models of central nervous system disorders. The mechanisms of action may involve MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, suggesting a role in various neurodegenerative diseases (Antkiewicz‐Michaluk et al., 2018).

Chemical Properties and Applications

Synthetic and Decomposition Reactions of Methanol : The synthesis and decomposition reactions involving methanol have been reviewed, highlighting the importance of methanol in energy conservation and global environment protection. The research focuses on the development of catalysts and reactors for efficient methanol decomposition and synthesis, which is critical for thermal energy transport systems. This work contributes to understanding the chemical reactions of methanol, which could have implications for the study and application of related tetrahydroquinoline compounds (Liu et al., 2002).

Fischer Synthesis of Indoles : The Fischer synthesis of indoles from arylhydrazones, including those derived from tetrahydroquinoline compounds, has been reviewed. This process is significant for the chemical synthesis of indole compounds, which have various pharmaceutical and chemical applications. The review discusses different transformations of the cyclohexadienoneimine intermediate, which is crucial for the indolization process and highlights the complexity and versatility of tetrahydroquinoline derivatives in chemical synthesis (Fusco & Sannicolo, 1978).

properties

IUPAC Name |

(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7,13H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTAHNFGMCBZLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497326 |

Source

|

| Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |

CAS RN |

68031-99-2 |

Source

|

| Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)